molecular formula C17H23N5O2 B2364659 N-allyl-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide CAS No. 1002043-84-6

N-allyl-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide

Cat. No. B2364659
CAS RN: 1002043-84-6
M. Wt: 329.404
InChI Key: PWDYKEDMEJMNJU-UHFFFAOYSA-N
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Description

N-allyl-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C17H23N5O2 and its molecular weight is 329.404. The purity is usually 95%.
BenchChem offers high-quality N-allyl-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-allyl-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Inhibitor of Five-Lipoxygenase Activity Protein

A novel compound similar to N-allyl-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide has been identified as an inhibitor of five-lipoxygenase activity protein (FLAP). FLAP inhibitors are significant due to their potential role in treating inflammatory diseases (Latli et al., 2015).

2. Synthesis of Novel Isoxazolines and Isoxazoles

Research demonstrates the use of related N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives in synthesizing novel isoxazolines and isoxazoles through cycloaddition reactions. These derivatives hold potential in developing new chemical entities with various applications (Rahmouni et al., 2014).

3. Antimicrobial Activities

Compounds structurally similar to N-allyl-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide have been synthesized and evaluated for their antimicrobial activities. These derivatives show promise in combating Gram-positive and Gram-negative bacteria (Mohamed & El-Sayed, 2019).

4. Hydrogen Bonding in Molecular Structures

Studies have shown that derivatives of 4-antipyrine, which are structurally related to N-allyl-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide, display diverse molecular conformations and hydrogen bonding in their structures. This has implications in understanding the molecular interactions and stability of such compounds (Narayana et al., 2016).

5. Anti-Inflammatory Activity

Compounds structurally related to N-allyl-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide have been synthesized and tested for anti-inflammatory activity. These studies contribute to the development of new anti-inflammatory agents (Sunder & Maleraju, 2013).

6. Coordination Complexes and Antioxidant Activity

Research involving pyrazole-acetamide derivatives, which are structurally analogous to N-allyl-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide, has led to the development of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, expanding the scope of applications in this field (Chkirate et al., 2019).

properties

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-propylpyrimidin-1-yl]-N-prop-2-enylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-5-7-14-10-16(24)21(11-15(23)18-8-6-2)17(19-14)22-13(4)9-12(3)20-22/h6,9-10H,2,5,7-8,11H2,1,3-4H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDYKEDMEJMNJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide

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